1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate
Overview
Description
1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate is a chemical compound belonging to the class of sulfonamides and piperidine derivatives It is characterized by its unique structure, which includes a sulfamoyl group attached to a piperidine ring and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate typically involves the following steps:
Piperidine Derivative Synthesis: Piperidine is first synthesized or obtained commercially.
Sulfamoylation: Piperidine is then sulfamoylated using sulfamoyl chloride or sulfamoyl chloride derivatives under controlled conditions.
Trifluoroacetylation: The sulfamoylated piperidine is subsequently reacted with trifluoroacetic anhydride or trifluoroacetic acid to introduce the trifluoroacetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonamides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at different positions on the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfonamides and other oxidized derivatives.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted piperidine derivatives.
Scientific Research Applications
1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate is compared with other similar compounds, such as:
Sulfamoyl Piperidine Derivatives: These compounds share the sulfamoyl group but differ in their substituents and overall structure.
Trifluoroacetic Acid Derivatives: These compounds contain the trifluoroacetate group but have different core structures.
Uniqueness: this compound is unique due to its combination of the sulfamoyl group and the trifluoroacetate moiety, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and applications for this compound.
Properties
IUPAC Name |
(1-sulfamoylpiperidin-4-yl) 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O4S/c8-7(9,10)6(13)16-5-1-3-12(4-2-5)17(11,14)15/h5H,1-4H2,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRRENNKCXIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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